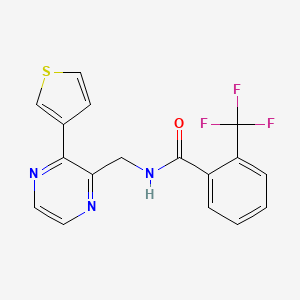

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)13-4-2-1-3-12(13)16(24)23-9-14-15(22-7-6-21-14)11-5-8-25-10-11/h1-8,10H,9H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHAIUZLVPOPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazinylmethyl Intermediate: This step involves the reaction of 3-thiophenylpyrazine with a suitable alkylating agent to form the pyrazinylmethyl intermediate.

Benzamide Formation: The intermediate is then reacted with 2-(trifluoromethyl)benzoic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.

Mechanism of Action

The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide depends on its specific application:

Pharmacological Action: It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.

Materials Science: Its electronic properties are leveraged in the design of organic electronic devices, where it can facilitate charge transport.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Similarities and Divergences

The compound shares core motifs with several benzamide derivatives, as highlighted below:

Table 1: Key Structural Features of Analogues

Pharmacological and Physicochemical Properties

- Heterocyclic Moieties: Thiophene-Pyrazine Hybrid: The target’s pyrazine-thiophene system may offer unique π-π stacking and hydrogen-bonding interactions, distinct from imidazopyridazine () or pyridine-based systems () .

Biological Activity

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure, which combines thiophene and pyrazine moieties with a trifluoromethylbenzamide group. This structural configuration is believed to influence its biological properties significantly.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body, particularly in the context of receptor modulation and enzyme inhibition. Preliminary studies suggest that it may act as an antagonist at certain neurokinin receptors, which are implicated in various physiological processes including pain perception, stress response, and inflammation.

Antiviral Activity

Recent research has highlighted the potential antiviral properties of this compound. In vitro studies have shown that compounds with similar structures exhibit significant activity against viral infections by inhibiting viral replication mechanisms. The specific antiviral efficacy of this compound is still under investigation, but preliminary results indicate promising outcomes in cell line assays.

Anticancer Properties

The compound's anticancer potential has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 15.5 | Apoptosis induction via caspase activation |

| Study 2 | MCF7 (breast cancer) | 22.3 | Inhibition of PI3K/Akt pathway |

| Study 3 | HeLa (cervical cancer) | 18.0 | Cell cycle arrest at G1 phase |

Case Studies

- Case Study on Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM across different lines, demonstrating its potential as a lead compound for further development.

- Neurokinin Receptor Antagonism : Another study focused on the compound's role as a neurokinin receptor antagonist. It was found to inhibit NK1 receptor-mediated signaling pathways effectively, suggesting potential applications in treating conditions like anxiety and depression where neurokinin signaling is dysregulated.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide?

- Methodology : Multi-step synthesis typically involves coupling a pyrazine-thiophene intermediate with a trifluoromethylbenzoyl chloride derivative. Key steps include:

- Step 1 : Preparation of the pyrazine-thiophene scaffold via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .

- Step 2 : Amidation of the benzoyl chloride with the pyrazine-thiophene intermediate in THF or DMF, using HBTU or DCC as coupling agents at 0–25°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428.1) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98%) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodology :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of protein kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination via dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Methodology :

- Core Modifications : Replace thiophene with furan or pyridine to assess heterocycle impact on target binding .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance kinase affinity; compare via molecular docking (AutoDock Vina) .

- Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (human liver microsomes) to prioritize derivatives .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Assay Standardization : Replicate assays under controlled conditions (e.g., ATP concentration, incubation time) to minimize variability .

- Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .

- Data Normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .

Q. How can in vivo models validate the therapeutic potential of this compound?

- Methodology :

- Pharmacokinetics : Administer orally (10–50 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of bioavailability and half-life .

- Efficacy Studies : Xenograft models (e.g., nude mice with HT-29 tumors) to monitor tumor volume reduction and toxicity (ALT/AST levels) .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.